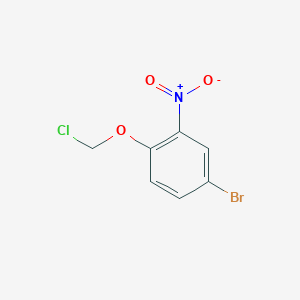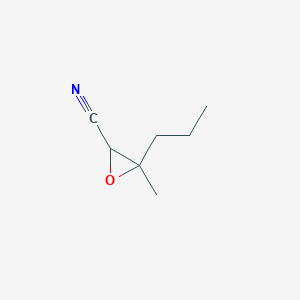
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorine atom, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of thiophene followed by the introduction of an amino group and subsequent functionalization to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(2-chlorothiophen-3-YL)-2-methylpropan-1-OL
- 3-Amino-1-(4-chlorothiophen-2-YL)-2-methylpropan-1-OL
- 3-Amino-1-(3-bromothiophen-2-YL)-2-methylpropan-1-OL
Uniqueness
3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group provides multiple sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C8H12ClNOS |
|---|---|
分子量 |
205.71 g/mol |
IUPAC 名称 |
3-amino-1-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12ClNOS/c1-5(4-10)7(11)8-6(9)2-3-12-8/h2-3,5,7,11H,4,10H2,1H3 |
InChI 键 |
HOUQGLFQWYXLRK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C1=C(C=CS1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


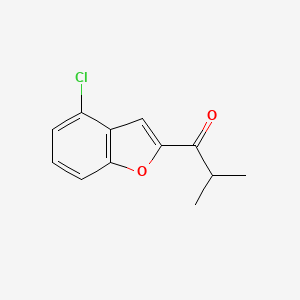
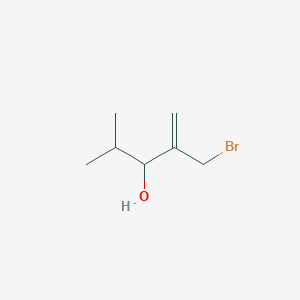


![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

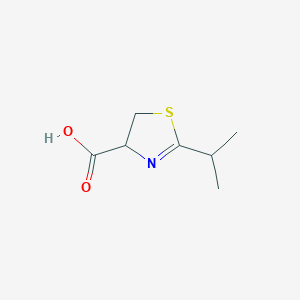
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
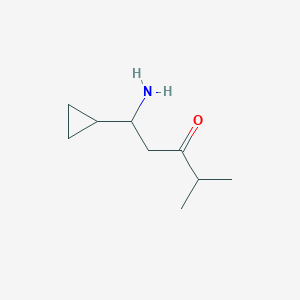
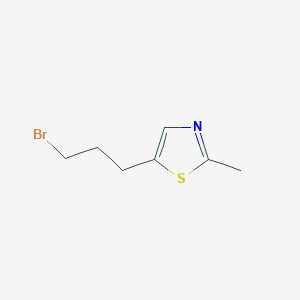
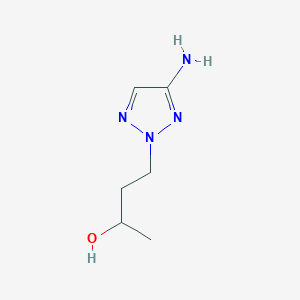
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
